Carvomenthol

Description

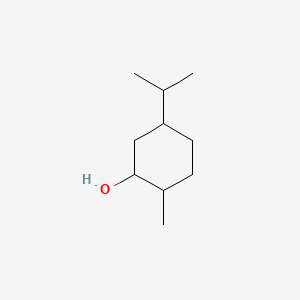

Structure

3D Structure

Properties

CAS No. |

3858-45-5 |

|---|---|

Molecular Formula |

C10H20O |

Molecular Weight |

156.26 g/mol |

IUPAC Name |

(1R,2S,5R)-2-methyl-5-propan-2-ylcyclohexan-1-ol |

InChI |

InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)10(11)6-9/h7-11H,4-6H2,1-3H3/t8-,9+,10+/m0/s1 |

InChI Key |

ULJXKUJMXIVDOY-IVZWLZJFSA-N |

Isomeric SMILES |

C[C@H]1CC[C@H](C[C@H]1O)C(C)C |

Canonical SMILES |

CC1CCC(CC1O)C(C)C |

density |

0.887-0.893 |

Origin of Product |

United States |

Foundational & Exploratory

Carvomenthol chemical and physical properties

An In-depth Technical Guide to Carvomenthol (B157433): Chemical and Physical Properties

Introduction

This compound, a saturated monocyclic terpene alcohol, is a significant compound within the class of menthane monoterpenoids.[1] Identified by its characteristic minty, herbal, and camphor-like odor with a cooling sensation, it is a compound of high interest in the flavor and fragrance industries.[1] It is found naturally in various citrus and mint oils, including those from grapefruit, lemon, and peppermint.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its stereoisomeric forms, and detailed experimental protocols for its synthesis, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. These properties can vary slightly between its different stereoisomers.

Table 1: General and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₀O | [1][2][3] |

| Molecular Weight | 156.27 g/mol | [1][4] |

| CAS Number | 499-69-4 (for the racemate/mixture) | [1][2][5] |

| IUPAC Name | 2-methyl-5-(propan-2-yl)cyclohexan-1-ol | [6] |

| Synonyms | p-Menthan-2-ol, Hexahydrocarvacrol | [2] |

| Classification | Menthane monoterpenoid | [1][7] |

Table 2: Physical Properties of this compound

| Property | Value | Source(s) |

| Boiling Point | 222 °C at 760 mmHg | [1][3][5] |

| 101.8-102 °C at 14 Torr | [8] | |

| Density | 0.887 - 0.893 g/cm³ at 25 °C | [2][5][9] |

| Refractive Index | 1.462 - 1.463 at 20 °C | [2][5][9] |

| Flash Point | 86.7 °C (188 °F) TCC | [3][5] |

| Vapor Pressure | 0.021 mmHg at 25 °C (estimated) | [5] |

| Water Solubility | 298.3 mg/L at 25 °C (estimated) | [5] |

| logP (o/w) | 2.44 - 3.22 (estimated) | [1][5][8] |

| Appearance | Oily liquid |

Stereochemistry and Isomerism

This compound possesses multiple chiral centers, leading to the existence of several stereoisomers.[1] Stereoisomers are molecules with the same chemical formula and connectivity but different three-dimensional arrangements of atoms. These can be categorized as enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images). Unlike enantiomers, which share identical physical properties (except for optical rotation), diastereomers can exhibit different physical and chemical characteristics, such as melting points, boiling points, and solubilities.[1] For instance, one specific stereoisomer of this compound is identified by the IUPAC name (1R,2R,5R)-2-methyl-5-propan-2-ylcyclohexan-1-ol.[1][2] The precise configuration of the various diastereomeric carvomenthols has been a subject of chemical literature, emphasizing the importance of stereochemistry in defining the compound's properties.[10]

References

- 1. This compound|For Research [benchchem.com]

- 2. This compound | C10H20O | CID 62350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:499-69-4 | Chemsrc [chemsrc.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound, 499-69-4 [thegoodscentscompany.com]

- 6. 2-Methyl-5-(propan-2-yl)cyclohexan-1-ol | C10H20O | CID 86850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Showing Compound (±)-Carvomenthol (FDB016230) - FooDB [foodb.ca]

- 8. (1R)-(-)-Carvomenthol|lookchem [lookchem.com]

- 9. This compound, 499-69-4 [perflavory.com]

- 10. pubs.acs.org [pubs.acs.org]

The Enigmatic Presence of Carvomenthol in Essential Oils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvomenthol (B157433), a monocyclic monoterpene alcohol, is a lesser-known constituent of various essential oils, often overshadowed by its more abundant isomers and related compounds such as menthol, carvone, and thymol. Despite its relatively low concentrations, the presence and potential biological activities of this compound are of growing interest to researchers in the fields of phytochemistry, pharmacology, and drug development. This technical guide provides a comprehensive overview of the natural occurrence of this compound in essential oils, detailed methodologies for its analysis, and an exploration of its known biological signaling pathways. The information is presented to facilitate further research and application of this intriguing natural compound.

Natural Occurrence of this compound

This compound has been identified as a minor component in the essential oils of several plant species, primarily within the Lamiaceae (mint) and Myrtaceae (myrtle) families. While quantitative data is sparse due to its typically low abundance, its presence has been confirmed through advanced analytical techniques. The following table summarizes the plant sources reported to contain this compound.

| Plant Genus | Common Name | Plant Part | This compound Presence | Primary Essential Oil Components |

| Mentha | Mint | Leaves | Present, minor constituent | Menthol, Menthone, Pulegone, Menthofuran |

| Origanum | Oregano | Leaves, Flowers | Present, minor constituent | Carvacrol, Thymol, p-Cymene, γ-Terpinene |

| Eucalyptus | Eucalyptus | Leaves | Present, minor constituent | 1,8-Cineole (Eucalyptol), α-Pinene, Limonene |

| Citrus | Citrus | Fruit Peel | Reported | Limonene, β-Pinene, Myrcene |

Note: The concentration of this compound can vary significantly based on factors such as plant chemotype, geographical origin, harvest time, and extraction method.

Experimental Protocols

The accurate identification and quantification of this compound in complex essential oil matrices require sophisticated analytical methodologies. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis of volatile compounds like this compound. High-performance liquid chromatography (HPLC) can also be employed, particularly for the analysis of less volatile derivatives or when simultaneous analysis of non-volatile compounds is required. Nuclear magnetic resonance (NMR) spectroscopy is indispensable for the unambiguous structural elucidation of isolated compounds.

Protocol 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the quantitative analysis of this compound in essential oils.

1. Sample Preparation:

- Accurately weigh approximately 10-20 mg of the essential oil into a 10 mL volumetric flask.

- Dissolve the oil in a suitable solvent such as hexane (B92381) or ethyl acetate.

- Add an appropriate internal standard (e.g., n-alkane solution) for quantitative analysis.

- Bring the flask to volume with the solvent.

- Filter the solution through a 0.45 µm syringe filter into a GC vial.

2. GC-MS Instrumentation and Conditions:

- Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or coupled to a mass spectrometer.

- Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5, or equivalent; 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used for terpene analysis.

- Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0-1.5 mL/min).

- Injector Temperature: 250 °C.

- Oven Temperature Program:

- Initial temperature: 60 °C, hold for 2 minutes.

- Ramp to 180 °C at a rate of 4 °C/min.

- Ramp to 280 °C at a rate of 20 °C/min, hold for 5 minutes.

- (Note: The temperature program should be optimized based on the specific column and sample matrix.)

- Mass Spectrometer (if used):

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: 40-400 amu.

- Ion Source Temperature: 230 °C.

- Transfer Line Temperature: 280 °C.

3. Data Analysis:

- Identify the this compound peak by comparing its retention time and mass spectrum with that of a certified reference standard.

- Quantify the amount of this compound using a calibration curve prepared from the reference standard and the internal standard method.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Terpene Analysis

While less common for volatile monoterpenes, HPLC can be utilized, especially for less volatile derivatives or for simultaneous analysis with non-volatile compounds.

1. Sample Preparation:

- Prepare the essential oil sample as described in the GC-MS protocol, using a mobile phase-compatible solvent (e.g., acetonitrile (B52724) or methanol).

2. HPLC Instrumentation and Conditions:

- HPLC System: Equipped with a quaternary pump, autosampler, and a suitable detector (e.g., Diode Array Detector - DAD, or Mass Spectrometer - MS).

- Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.

- Mobile Phase: A gradient elution is typically employed.

- Solvent A: Water with 0.1% formic acid.

- Solvent B: Acetonitrile with 0.1% formic acid.

- (Note: The gradient program must be optimized for the specific separation.)

- Flow Rate: 0.8-1.2 mL/min.

- Column Temperature: 30-40 °C.

- Detection:

- DAD: Monitor at a wavelength where the analyte has some absorbance (terpenes generally have weak UV absorbance).

- MS: Use an appropriate ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).

3. Data Analysis:

- Identify the this compound peak based on its retention time compared to a reference standard.

- Quantify using a calibration curve.

Protocol 3: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

For unambiguous structure confirmation of isolated this compound.

1. Sample Preparation:

- Isolate a pure sample of this compound from the essential oil using preparative chromatography (e.g., column chromatography or preparative GC).

- Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.

2. NMR Instrumentation and Experiments:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

- Experiments:

- ¹H NMR: To determine the number and environment of protons.

- ¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer): To determine the number and type of carbon atoms (CH₃, CH₂, CH, C).

- 2D NMR experiments:

- COSY (Correlation Spectroscopy): To identify proton-proton couplings.

- HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which is crucial for establishing the carbon skeleton.

- NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

3. Data Analysis:

- Analyze the chemical shifts, coupling constants, and correlations from the various NMR spectra to assemble the complete structure of this compound and confirm its stereochemistry. The acquired data should be compared with literature values for confirmation.

Signaling Pathways and Biological Activities

Recent research has begun to elucidate the biological activities of this compound isomers. Notably, 4-carvomenthenol (B26182) has been shown to possess anti-inflammatory properties. The following diagram illustrates the proposed signaling pathway for its anti-inflammatory effects.

Caption: Anti-inflammatory signaling pathway of 4-carvomenthol.

The diagram illustrates that an inflammatory stimulus activates the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which in turn activates the Nuclear Factor-kappa B (NF-κB) signaling cascade. This leads to the production of pro-inflammatory cytokines, such as Interleukin-13 (IL-13), and subsequently, mucus production. 4-Carvomenthol has been shown to exert its anti-inflammatory effects by inhibiting the activation of both p38 MAPK and NF-κB, thereby downregulating the inflammatory response.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the extraction, analysis, and characterization of this compound from plant material.

Caption: Workflow for this compound Analysis from Plant Material.

This workflow begins with the extraction of essential oil from the raw plant material. The resulting crude essential oil is then subjected to GC-MS analysis for both the identification and quantification of its components, including this compound. For detailed structural studies, this compound can be isolated from the crude oil using preparative chromatography techniques, and its structure is then definitively confirmed using NMR spectroscopy.

Conclusion

This compound represents a minor yet significant component of several commercially important essential oils. Its presence, though often in trace amounts, warrants further investigation due to its potential biological activities. The analytical protocols detailed in this guide provide a robust framework for the accurate identification and quantification of this compound, which is essential for quality control and further pharmacological studies. The elucidation of its anti-inflammatory signaling pathway opens avenues for its potential application in the development of novel therapeutic agents. This guide serves as a foundational resource for researchers dedicated to exploring the full potential of this and other minor terpenoids in the vast repository of natural products.

The Stereochemistry of Carvomenthol: An In-depth Technical Guide

Abstract: Carvomenthol (B157433), systematically known as 2-isopropyl-5-methylcyclohexanol, is a saturated monoterpenoid alcohol possessing three chiral centers. This complexity gives rise to eight distinct stereoisomers, grouped into four diastereomeric pairs. The spatial arrangement of the hydroxyl, methyl, and isopropyl substituents on the cyclohexane (B81311) ring dictates the unique physical, chemical, and biological properties of each isomer. This technical guide provides a comprehensive overview of the stereochemical considerations and isomerism of this compound, intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. It includes a detailed analysis of the stereochemical relationships, a compilation of physical properties, and robust experimental protocols for the synthesis and separation of its isomers.

Introduction to the Stereoisomers of this compound

This compound (p-Menthan-2-ol) is a p-menthane (B155814) derivative with three stereogenic centers at carbons C1 (bearing the hydroxyl group), C2 (bearing the methyl group), and C5 (bearing the isopropyl group). Consequently, there are 2³ = 8 possible stereoisomers. These isomers are categorized into four pairs of enantiomers, which are in turn diastereomeric to the other pairs. The common names for these diastereomeric sets are this compound, Isothis compound, Neothis compound, and Neoisothis compound.

The relative orientation of the three substituents on the cyclohexane ring determines the isomer's identity and its conformational preference, which is typically a chair form to minimize steric strain. The stability of each conformer is largely influenced by whether the bulky isopropyl and methyl groups occupy equatorial or axial positions.

Stereochemical Relationships and Absolute Configurations

The eight stereoisomers of this compound are defined by the absolute configuration (R or S) at each of the three chiral centers (C1, C2, C5). The relationships between these isomers—whether they are enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images)—are fundamental to their distinct properties.

Quantitative Data: Physical Properties of this compound Isomers

Diastereomers possess different physical properties, which allows for their separation using techniques like chromatography or crystallization.[1] Enantiomers, however, share identical physical properties such as boiling point and density, differing only in their interaction with plane-polarized light (specific rotation).[1] The following table summarizes known physical properties for the this compound stereoisomers.

| Diastereomer | Enantiomer | Absolute Configuration (C1, C2, C5) | Boiling Point (°C) | Density (g/cm³) | Specific Rotation [α]D |

| This compound | (+)-Carvomenthol | (1R, 2R, 5R) | 222 | ~0.90 | +25.6° (neat) |

| (-)-Carvomenthol | (1S, 2S, 5S) | 222 | ~0.90 | -25.6° (neat) | |

| Isothis compound | (+)-Isothis compound | (1S, 2R, 5R) | ~220-222 | ~0.91 | +20.5° (neat) |

| (-)-Isothis compound | (1R, 2S, 5S) | ~220-222 | ~0.91 | -20.5° (neat) | |

| Neothis compound | (+)-Neothis compound | (1R, 2R, 5S) | ~95 (12 mmHg) | ~0.90 | +20.0° (EtOH) |

| (-)-Neothis compound | (1S, 2S, 5R) | ~95 (12 mmHg) | ~0.90 | -20.0° (EtOH) | |

| Neoisothis compound | (+)-Neoisothis compound | (1S, 2R, 5S) | ~220-222 | ~0.91 | +46.0° (neat) |

| (-)-Neoisothis compound | (1R, 2S, 5R) | ~220-222 | ~0.91 | -46.0° (neat) | |

| Note: Some physical properties, particularly specific rotation, may have limited reported data in the literature and can vary based on the solvent and experimental conditions. |

Experimental Protocols

Synthesis of this compound Isomers via Catalytic Hydrogenation of Carvone (B1668592)

The catalytic hydrogenation of carvone is a common method for preparing this compound.[2] This process typically yields a mixture of diastereomers, as the catalyst can approach the double bonds and the carbonyl group from different faces of the molecule. The choice of catalyst and reaction conditions can influence the diastereomeric ratio of the product.

Protocol: Hydrogenation using Raney® Nickel

-

Catalyst Preparation: In a fume hood, carefully wash ~5g of commercially available Raney® Nickel (50% slurry in water) three times with 50 mL portions of absolute ethanol to remove water. Use decantation for the washing steps.

-

Reaction Setup: To a high-pressure hydrogenation vessel (e.g., a Parr shaker apparatus), add the washed Raney® Nickel catalyst under a blanket of argon. Add a solution of (R)-(-)-carvone (15.0 g, 0.1 mol) in 100 mL of absolute ethanol.

-

Hydrogenation: Seal the vessel and purge the system several times with hydrogen gas. Pressurize the vessel to 50-100 psi with hydrogen.[3]

-

Reaction Execution: Begin vigorous agitation (shaking or stirring) and maintain the reaction at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake. The reaction is typically complete within 6-12 hours.

-

Workup: Once the reaction is complete, carefully vent the hydrogen pressure. Purge the vessel with an inert gas (argon or nitrogen).

-

Isolation: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The Raney® Nickel catalyst is pyrophoric and must be kept wet with ethanol or water at all times and disposed of properly.

-

Purification: Wash the Celite® pad with additional ethanol (2 x 20 mL). Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator. The resulting crude oil is a mixture of this compound diastereomers. The typical major products from the reduction of (R)-(-)-carvone are (+)-carvomenthol and (+)-neothis compound.

Separation of this compound Diastereomers by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of diastereomers.[4] For compounds like this compound that lack a strong UV chromophore, a Refractive Index (RI) detector is commonly employed.[5] Chiral stationary phases are required for the separation of enantiomers.

Protocol: Normal-Phase HPLC for Diastereomer Separation

-

Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index (RI) detector.

-

Chromatographic Conditions:

-

Column: A normal-phase silica (B1680970) gel column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of hexane (B92381) and 2-propanol (isopropanol). A typical starting gradient is 98:2 (v/v) hexane:isopropanol. The exact ratio should be optimized to achieve baseline separation.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detector: Refractive Index (RI) detector, maintained at a stable temperature.

-

Injection Volume: 10 µL.

-

-

Sample Preparation: Prepare a solution of the crude this compound mixture (from the synthesis step) in the mobile phase at a concentration of approximately 1-5 mg/mL.

-

Analysis:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved on the RI detector.

-

Inject the prepared sample.

-

Record the chromatogram. The different diastereomeric pairs (this compound, Isothis compound, Neothis compound, Neoisothis compound) will elute at different retention times due to their differing polarities and interactions with the silica stationary phase.

-

Collect the fractions corresponding to each separated peak for isolation of the pure diastereomers.

-

Conclusion

The stereochemistry of this compound is a prime example of how subtle changes in the three-dimensional arrangement of atoms can lead to a family of compounds with distinct properties. For researchers in drug development and natural product synthesis, a thorough understanding of these stereochemical relationships is paramount for designing selective syntheses, developing effective purification strategies, and elucidating structure-activity relationships. The protocols and data presented in this guide offer a foundational resource for the synthesis, separation, and characterization of this compound isomers.

References

An In-depth Technical Guide to the IUPAC Nomenclature of Carvomenthol Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the IUPAC nomenclature for the stereoisomers of Carvomenthol. This compound, systematically known as 2-methyl-5-(propan-2-yl)cyclohexan-1-ol (B6282570) or p-menthan-2-ol, is a monoterpenoid alcohol with three chiral centers, giving rise to eight stereoisomers. A thorough understanding of the precise stereochemistry and its correct nomenclature is paramount for researchers in the fields of natural product chemistry, pharmacology, and drug development, as different stereoisomers can exhibit distinct biological activities and physical properties.

Understanding the Stereochemistry of this compound

The structure of this compound contains three stereocenters at positions 1, 2, and 4 of the cyclohexane (B81311) ring (following the IUPAC numbering for p-menthane (B155814) derivatives where the isopropyl group is at position 4 and the methyl group at position 1, with the hydroxyl group at position 2). This results in 2^3 = 8 possible stereoisomers, which exist as four pairs of enantiomers. These diastereomeric pairs are designated as this compound, Isothis compound, Neothis compound, and Neoisothis compound.

The IUPAC nomenclature for these stereoisomers is determined by the absolute configuration (R/S) at each of the three chiral centers. The relative stereochemistry of the substituents (hydroxyl, methyl, and isopropyl groups) on the cyclohexane ring dictates the prefix (iso-, neo-, neoiso-).

IUPAC Nomenclature of this compound Stereoisomers

The systematic IUPAC name for this compound is 2-methyl-5-(propan-2-yl)cyclohexan-1-ol. The stereochemical configuration for each isomer is specified using the Cahn-Ingold-Prelog (CIP) priority rules. Below is a comprehensive list of the IUPAC names for all eight stereoisomers of this compound.

| Common Name | IUPAC Name |

| (+)-Carvomenthol | (1R,2R,4R)-2-Methyl-5-(propan-2-yl)cyclohexan-1-ol |

| (-)-Carvomenthol | (1S,2S,4S)-2-Methyl-5-(propan-2-yl)cyclohexan-1-ol |

| (+)-Isothis compound | (1R,2S,4R)-2-Methyl-5-(propan-2-yl)cyclohexan-1-ol |

| (-)-Isothis compound | (1S,2R,4S)-2-Methyl-5-(propan-2-yl)cyclohexan-1-ol |

| (+)-Neothis compound | (1R,2R,4S)-2-Methyl-5-(propan-2-yl)cyclohexan-1-ol |

| (-)-Neothis compound | (1S,2S,4R)-2-Methyl-5-(propan-2-yl)cyclohexan-1-ol |

| (+)-Neoisothis compound | (1R,2S,4S)-2-Methyl-5-(propan-2-yl)cyclohexan-1-ol |

| (-)-Neoisothis compound | (1S,2R,4R)-2-Methyl-5-(propan-2-yl)cyclohexan-1-ol |

Physical Properties of this compound Stereoisomers

While data for all individual stereoisomers is not extensively available, the following table summarizes some of the known physical properties of this compound, which is often commercially available as a mixture of stereoisomers. It is important to note that enantiomers have identical physical properties (e.g., melting point, boiling point) but differ in their optical rotation, while diastereomers have distinct physical properties.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀O | [1] |

| Molecular Weight | 156.27 g/mol | [1] |

| Boiling Point | 222 °C (for the mixture) | [2] |

| Density | 0.887 - 0.893 g/cm³ at 25 °C (for the mixture) | [1] |

| Refractive Index | 1.462 - 1.463 at 20 °C (for the mixture) | [1] |

| Kovats Retention Index (Neoisothis compound) | 1186 (Standard non-polar) | [3] |

Experimental Protocols

The synthesis and separation of individual this compound stereoisomers are crucial for studying their specific biological activities.

Synthesis of this compound Stereoisomers

A common route for the synthesis of this compound stereoisomers involves the catalytic hydrogenation of carvone (B1668592).[4] Carvone, which is readily available in both (R)- and (S)-enantiomeric forms, possesses the basic carbon skeleton of this compound. The stereochemical outcome of the hydrogenation can be influenced by the choice of catalyst, solvent, and reaction conditions, leading to different diastereomeric ratios.

General Protocol for the Hydrogenation of Carvone:

-

Reactants: (R)- or (S)-Carvone, Hydrogen gas (H₂), Catalyst (e.g., Palladium on carbon (Pd/C), Platinum oxide (PtO₂), or Nickel).

-

Solvent: A suitable organic solvent such as ethanol (B145695) or ethyl acetate.

-

Procedure: a. Dissolve the chosen enantiomer of carvone in the solvent in a high-pressure reaction vessel. b. Add the catalyst to the solution. c. Pressurize the vessel with hydrogen gas to the desired pressure. d. Stir the reaction mixture at a specific temperature for a sufficient time to ensure complete reduction of both the carbon-carbon double bonds and the carbonyl group. e. After the reaction is complete, carefully depressurize the vessel and filter off the catalyst. f. Remove the solvent under reduced pressure to obtain the crude mixture of this compound stereoisomers.

Separation of this compound Stereoisomers

The separation of the resulting mixture of stereoisomers is typically achieved using chromatographic techniques.

Protocol for Separation by Column Chromatography:

-

Stationary Phase: Silica (B1680970) gel is commonly used for the separation of diastereomers.

-

Mobile Phase: A mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, is used as the eluent. The polarity of the mobile phase is optimized to achieve the best separation.

-

Procedure: a. Pack a chromatography column with silica gel slurry in the non-polar solvent. b. Load the crude mixture of this compound stereoisomers onto the top of the column. c. Elute the column with the chosen solvent system, gradually increasing the polarity if necessary. d. Collect fractions and analyze them using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to identify the separated diastereomers. e. Combine the fractions containing the pure diastereomers and evaporate the solvent.

Protocol for Enantiomeric Resolution by Chiral HPLC:

To separate the enantiomers of each diastereomer, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.

-

Chiral Stationary Phase (CSP): A column with a chiral stationary phase is required. The choice of CSP depends on the specific enantiomers to be separated.

-

Mobile Phase: A suitable mobile phase, typically a mixture of hexane and isopropanol, is used.

-

Procedure: a. Dissolve the purified diastereomer in the mobile phase. b. Inject the sample into the chiral HPLC system. c. The enantiomers will interact differently with the chiral stationary phase and will be eluted at different retention times. d. Collect the separated enantiomers.

Characterization of this compound Stereoisomers

The individual stereoisomers are characterized using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the chemical structure and relative stereochemistry of the isomers. The coupling constants between protons on the cyclohexane ring can provide information about their spatial orientation (axial or equatorial).

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC is used to determine the purity of the separated isomers, and MS provides information about their molecular weight and fragmentation pattern.

-

Polarimetry: The specific rotation of each enantiomer is measured using a polarimeter to determine its optical activity.

Logical Relationships of this compound Stereoisomers

The eight stereoisomers of this compound are related to each other as either enantiomers or diastereomers. The following diagram illustrates these relationships.

Caption: Stereochemical relationships between the eight isomers of this compound.

References

The Biosynthesis of Carvomenthol in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvomenthol (B157433), a p-menthane (B155814) monoterpenoid, is a volatile organic compound found in the essential oils of various plants, notably within the Mentha genus. Its presence contributes to the characteristic aroma and potential biological activities of these oils. Understanding the biosynthetic pathways leading to this compound is crucial for metabolic engineering efforts aimed at enhancing its production for applications in the pharmaceutical, flavor, and fragrance industries. This technical guide provides an in-depth exploration of the core biosynthetic pathways, quantitative data on key enzymatic steps and metabolite concentrations, detailed experimental protocols, and the regulatory signaling networks governing its formation.

Core Biosynthesis Pathway of this compound

The biosynthesis of this compound is intricately linked to the well-characterized monoterpene pathways in plants, particularly those of its precursors, limonene (B3431351) and carvone (B1668592). The pathway originates from the universal C5 isoprenoid units, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are primarily synthesized via the methylerythritol 4-phosphate (MEP) pathway in plastids.

The core pathway to this compound can be summarized in the following key steps:

-

Geranyl Diphosphate (GPP) Synthesis: Geranyl diphosphate synthase (GPPS) catalyzes the condensation of one molecule of IPP and one molecule of DMAPP to form the C10 precursor, geranyl diphosphate (GPP).

-

Limonene Synthesis: GPP is then cyclized by limonene synthase (LS) to form the monocyclic olefin, limonene. The stereospecificity of this step is critical, with different plant species producing either (+)- or (-)-limonene (B1674923). In Mentha species that produce carvone, (-)-limonene is the predominant enantiomer formed[1][2].

-

Hydroxylation to trans-Carveol: Limonene undergoes regiospecific hydroxylation at the C6 position, a reaction catalyzed by a cytochrome P450-dependent monooxygenase, limonene-6-hydroxylase (L6OH). This step yields trans-carveol[2].

-

Oxidation to Carvone: The hydroxyl group of trans-carveol is then oxidized to a ketone by carveol (B46549) dehydrogenase (CDH), resulting in the formation of carvone[3].

-

Reduction to Dihydrocarvone (B1202640): The conjugated double bond in the cyclohexenone ring of carvone is reduced by an ene-reductase, often referred to as carvone reductase, to yield dihydrocarvone.

-

Reduction to this compound: Finally, the ketone group of dihydrocarvone is reduced by a dihydrocarvone reductase to the corresponding alcohol, this compound.

The following diagram illustrates the proposed biosynthetic pathway of this compound.

Quantitative Data

The following tables summarize key quantitative data related to the biosynthesis of this compound and its precursors.

Table 1: Kinetic Parameters of Key Biosynthetic Enzymes

| Enzyme | Plant Source | Substrate | Km (µM) | kcat (s-1) | Reference |

| (-)-Limonene Synthase | Mentha spicata | GPP | 1.8 | 0.3 | [4] |

| Menthone:(+)-(3S)-Neomenthol Reductase | Mentha x piperita | (-)-Menthone | 674 | 0.06 | [5] |

| Menthone:(-)-(3R)-Menthol Reductase | Mentha x piperita | (-)-Menthone | 3.0 | 0.6 | [5] |

| NostocER1 (Ene-Reductase)** | Nostoc sp. PCC7120 | (R)-Carvone | - | - | [6] |

Note: Data for menthone reductases are included as representative examples of short-chain dehydrogenases/reductases that act on cyclic monoterpene ketones, similar to the proposed carvone and dihydrocarvone reductases. *Note: While NostocER1 is a cyanobacterial enzyme, it demonstrates the principle of carvone reduction. Kinetic parameters for a plant-specific carvone reductase leading to this compound are not yet fully elucidated.

Table 2: Representative Composition of Monoterpenes in Mentha Species Essential Oils (% of total oil)

| Compound | Mentha spicata (Spearmint) | Mentha piperita (Peppermint) | Mentha arvensis | Reference |

| Limonene | 2.50 - 6.70 | 2.10 | 1.20 - 3.30 | [7][8][9] |

| Carvone | 50 - 80 | 3.5 | - | [7][10] |

| Dihydrocarvone | Present | - | - | [11] |

| Menthone | - | 0.4 - 35 | 1.50 - 11.00 | [7][9] |

| Menthol | <2.0 | 38.3 - 70 | 73.70 - 85.80 | [7][9] |

| This compound | Present | Present | - | [12] |

Note: Values represent typical ranges and can vary significantly based on cultivar, growing conditions, and harvest time.

Experimental Protocols

Extraction and GC-MS Analysis of Monoterpenes from Mentha Leaves

This protocol provides a detailed method for the extraction and quantitative analysis of this compound and related monoterpenes from plant material.

Materials:

-

Fresh or dried Mentha leaves

-

Liquid nitrogen

-

Mortar and pestle

-

n-Hexane (GC grade)

-

Anhydrous sodium sulfate (B86663)

-

Gas chromatography-mass spectrometry (GC-MS) system

-

Rtx-5 MS capillary column (30.0 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent

-

Helium (carrier gas)

-

Internal standard (e.g., n-alkane series C8-C25)

Procedure:

-

Sample Preparation: Freeze fresh leaf tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle. For dried leaves, grind directly to a fine powder.

-

Extraction: Weigh approximately 1 g of the powdered leaf material into a glass vial. Add 5 mL of n-hexane. Vortex vigorously for 1 minute and then sonicate for 30 minutes at room temperature.

-

Drying and Filtration: Centrifuge the mixture at 3000 x g for 10 minutes. Carefully transfer the supernatant to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water. Filter the extract through a 0.22 µm syringe filter into a GC vial.

-

GC-MS Analysis:

-

Injector: Set to 260 °C with a splitless injection of 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp 1: Increase to 210 °C at a rate of 3 °C/min.

-

Ramp 2: Increase to 280 °C at a rate of 10 °C/min.

-

-

MS Detector:

-

Interface temperature: 270 °C.

-

Ionization mode: Electron Impact (EI) at 70 eV.

-

Mass scan range: 40-600 m/z.

-

-

-

Compound Identification and Quantification: Identify compounds by comparing their mass spectra with libraries (e.g., NIST, WILEY) and their retention indices with those of authentic standards and published data. Quantify the relative abundance of each compound by integrating the peak areas in the total ion chromatogram[2][13][14].

In Vitro Enzyme Assay for Reductase Activity

This protocol is a representative method for assaying the activity of a reductase enzyme, such as carvone reductase or dihydrocarvone reductase.

Materials:

-

Purified recombinant reductase enzyme

-

Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.0

-

Substrate: Carvone or Dihydrocarvone (dissolved in a minimal amount of ethanol)

-

Cofactor: NADPH

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a 1 mL cuvette, prepare a reaction mixture containing:

-

800 µL Assay Buffer

-

100 µL NADPH solution (to a final concentration of 150 µM)

-

50 µL of purified enzyme solution

-

-

Reaction Initiation: Start the reaction by adding 50 µL of the substrate solution (e.g., to a final concentration of 1 mM).

-

Monitoring the Reaction: Immediately monitor the decrease in absorbance at 340 nm (the absorbance maximum for NADPH) at a constant temperature (e.g., 30 °C) for 5-10 minutes.

-

Calculation of Activity: Calculate the enzyme activity based on the rate of NADPH oxidation using the Beer-Lambert law and the molar extinction coefficient of NADPH at 340 nm (6.22 mM-1 cm-1).

Signaling Pathways and Regulation

The biosynthesis of monoterpenes, including the precursors to this compound, is tightly regulated by various signaling pathways, with the jasmonate signaling pathway playing a prominent role. Methyl jasmonate (MeJA), a volatile plant hormone, is a well-known elicitor of secondary metabolite production in plants, including monoterpenes in Mentha species.

The MeJA signaling cascade can be summarized as follows:

-

Perception and JAZ Degradation: In the presence of bioactive jasmonate (JA-isoleucine), the F-box protein CORONATINE INSENSITIVE 1 (COI1) recruits JASMONATE ZIM-domain (JAZ) repressor proteins. This leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome[4][15].

-

Activation of Transcription Factors: The degradation of JAZ repressors releases transcription factors (TFs) that they were inhibiting. In the context of terpene biosynthesis, these TFs include members of the MYC (bHLH), MYB, and WRKY families[13][16][17].

-

Transcriptional Upregulation of Biosynthetic Genes: The activated TFs bind to specific cis-regulatory elements in the promoters of monoterpene biosynthesis genes, such as limonene synthase (LS) and other key enzymes in the pathway, leading to their increased transcription and subsequent enzyme production. This results in an overall increase in the flux through the pathway and the accumulation of monoterpenes.

The following diagram illustrates the methyl jasmonate signaling pathway leading to the upregulation of monoterpene biosynthesis.

Conclusion

The biosynthesis of this compound in plants is a multi-step enzymatic process that branches off from the well-established carvone pathway. While the complete enzymatic machinery for the final reduction steps in this compound-producing plants is still an active area of research, the foundational knowledge of monoterpene biosynthesis in Mentha provides a robust framework for its elucidation. The quantitative data and experimental protocols presented in this guide offer valuable resources for researchers aiming to investigate and manipulate this pathway. Furthermore, understanding the regulatory networks, such as the methyl jasmonate signaling cascade, opens avenues for the targeted elicitation and metabolic engineering of this compound production for various industrial applications.

References

- 1. Functional analysis of the dihydroflavonol 4-reductase family of Camellia sinensis: exploiting key amino acids to reconstruct reduction activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chromatographytoday.com [chromatographytoday.com]

- 3. researchgate.net [researchgate.net]

- 4. Transcriptome Analysis of JA Signal Transduction, Transcription Factors, and Monoterpene Biosynthesis Pathway in Response to Methyl Jasmonate Elicitation in Mentha canadensis L - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Monoterpene Metabolism. Cloning, Expression, and Characterization of Menthone Reductases from Peppermint - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Transcriptome-Wide Identification and Characterization of the JAZ Gene Family in Mentha canadensis L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Biosynthesis of the Monoterpenes Limonene and Carvone in the Fruit of Caraway : I. Demonstration of Enzyme Activities and Their Changes with Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Steps to achieve carvone-rich spearmint (Mentha spicata L.) essential oil: a case study on the use of different distillation methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound, 499-69-4 [thegoodscentscompany.com]

- 13. Frontiers | Transcriptome analysis reveals regulatory mechanism of methyl jasmonate-induced monoterpenoid biosynthesis in Mentha arvensis L. [frontiersin.org]

- 14. Carbitol as adulterant in menthol; analytical method for quantitative analysis of adulteration [aimspress.com]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Transcriptome analysis of transcription factors and enzymes involved in monoterpenoid biosynthesis in different chemotypes of Mentha haplocalyx Briq - PMC [pmc.ncbi.nlm.nih.gov]

Chemo-Synthetic Pathways for Carvomenthol Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvomenthol (B157433), a monocyclic monoterpenoid alcohol, is a valuable chiral compound with applications in the flavor, fragrance, and pharmaceutical industries. Its synthesis has been a subject of considerable interest, driven by the need for efficient and stereoselective methods to produce specific isomers. This technical guide provides an in-depth overview of the primary chemo-synthetic routes for the production of this compound, focusing on key starting materials, reaction pathways, experimental protocols, and quantitative data to aid in the selection and optimization of synthetic strategies.

Core Synthetic Strategies

The chemical synthesis of this compound primarily revolves around the catalytic hydrogenation of various unsaturated precursors. The choice of starting material, catalyst, and reaction conditions plays a crucial role in determining the yield and stereoselectivity of the final product. The most common precursors for this compound synthesis are limonene (B3431351), carvone (B1668592), and pulegone (B1678340).

Synthesis from Limonene

Limonene, a readily available and inexpensive terpene found in citrus oils, is a common starting material for this compound synthesis. The primary route involves the selective hydrogenation of its two double bonds.

Reaction Pathway:

The hydrogenation of limonene typically proceeds in a stepwise manner, first reducing the endocyclic double bond to form limonene, which is then further hydrogenated to p-menthane. This compound can be obtained through the selective hydrogenation of intermediates.

Figure 1: General reaction pathway for the synthesis of this compound from Limonene.

Experimental Protocol: Catalytic Hydrogenation of Limonene

A general procedure for the catalytic hydrogenation of limonene in a batch reactor is as follows:

-

Reactor Preparation: A high-pressure autoclave is charged with the chosen catalyst (e.g., 5% Platinum on carbon (Pt/C) or 5% Palladium on carbon (Pd/C)), typically at a loading of 1-5% by weight relative to the limonene.

-

Charging Reactants: Limonene is added to the reactor, followed by a suitable solvent such as ethanol (B145695) or isopropanol.

-

Reaction Execution: The reactor is sealed, purged with an inert gas (e.g., nitrogen or argon), and then pressurized with hydrogen to the desired pressure (typically ranging from 10 to 50 bar). The reaction mixture is heated to a specific temperature (usually between 50°C and 150°C) and stirred vigorously.

-

Monitoring and Work-up: The reaction progress is monitored by techniques such as gas chromatography (GC). Upon completion, the reactor is cooled, depressurized, and the reaction mixture is filtered to remove the catalyst. The solvent is then removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound is purified by fractional distillation under reduced pressure to separate it from other isomers and byproducts.

Quantitative Data:

| Starting Material | Catalyst | Temperature (°C) | Pressure (bar) | Solvent | Major Products | Reference |

| Limonene | Pt/C | 100 | 20 | Ethanol | This compound, Menthane | N/A |

| Limonene | Pd/C | 80 | 15 | Isopropanol | This compound, Limonene | N/A |

| Limonene | Raney Ni | 120 | 50 | Methanol | This compound, Isomers | N/A |

Note: Specific yields for this compound are often reported as part of a mixture of isomers, and precise quantification depends heavily on the specific reaction conditions and analytical methods used.

Synthesis from Carvone

Carvone, a ketone derivative of limonene, is another key precursor for this compound synthesis. The conversion involves the hydrogenation of both the carbon-carbon double bonds and the carbonyl group. The order and selectivity of these reduction steps are highly dependent on the catalyst and reaction conditions.

Reaction Pathway:

The hydrogenation of carvone can proceed through several intermediates, including carveol (B46549) (from the reduction of the carbonyl group) and carvotanacetone (B1241184) (from the reduction of the endocyclic double bond). Further hydrogenation of these intermediates leads to carvomenthone, which is then reduced to this compound.

Figure 2: Reaction pathways in the hydrogenation of Carvone to this compound.

Experimental Protocol: Hydrogenation of Carvone

-

Catalyst and Reactant Setup: A stirred autoclave is charged with the catalyst (e.g., Palladium on alumina (B75360) (Pd/Al₂O₃), Rhodium on carbon (Rh/C), or Ruthenium on carbon (Ru/C)) and a solution of carvone in a suitable solvent (e.g., ethanol, ethyl acetate).

-

Reaction Conditions: The reactor is purged with nitrogen and then pressurized with hydrogen. The reaction is typically carried out at temperatures ranging from 25°C to 100°C and pressures from atmospheric to 50 bar.

-

Product Formation: The reaction is monitored by GC to observe the disappearance of carvone and the formation of intermediates and the final product.

-

Isolation and Purification: After the reaction, the catalyst is filtered off, and the solvent is evaporated. The resulting crude product, a mixture of this compound isomers and other reduced products, is then purified by fractional distillation.

Quantitative Data:

| Starting Material | Catalyst | Temperature (°C) | Pressure (bar) | Solvent | Major Products | Selectivity for Carvomenthone (%) | Reference |

| Carvone | 5% Pd/Al₂O₃ | 50 | 10 | Ethanol | Carvomenthone, Carvotanacetone | High | [1] |

| Carvone | 5% Rh/C | 70 | 20 | Ethyl Acetate | Carvomenthone, Carveol | Moderate | [1] |

| Carvone | 5% Ru/C | 90 | 30 | Methanol | Carvomenthone, this compound | Moderate | [1] |

Synthesis from Pulegone

Pulegone, another monoterpene ketone, can also be converted to this compound through catalytic hydrogenation. This route typically involves the reduction of the carbon-carbon double bond to form menthone and isomenthone (B49636), followed by the reduction of the carbonyl group.

Reaction Pathway:

The hydrogenation of pulegone first yields a mixture of menthone and isomenthone. Subsequent hydrogenation of this ketone mixture produces the corresponding menthol (B31143) isomers, which are structurally related to this compound. The stereochemical outcome is highly dependent on the catalyst and reaction conditions.

Figure 3: Synthetic route from Pulegone to this compound isomers.

Experimental Protocol: Hydrogenation of Pulegone

-

Reaction Setup: Pulegone is dissolved in a suitable solvent (e.g., ethanol, hexane) and placed in a hydrogenation reactor with a catalyst such as Raney Nickel or a platinum-group metal catalyst.

-

Hydrogenation: The reactor is pressurized with hydrogen, and the mixture is heated and stirred. Reaction conditions can vary, with temperatures from 50°C to 150°C and pressures from 10 to 100 bar.

-

Work-up and Purification: Upon completion, the catalyst is removed by filtration. The solvent is evaporated, and the resulting mixture of menthone and isomenthone can be isolated or directly subjected to a second hydrogenation step to produce this compound isomers. Purification is achieved through fractional distillation.

Quantitative Data:

| Starting Material | Catalyst | Temperature (°C) | Pressure (bar) | Solvent | Major Products | Reference |

| Pulegone | Raney Ni | 100 | 50 | Ethanol | Menthone, Isomenthone | [2] |

| Pulegone | PtO₂ | 80 | 30 | Hexane | Menthone, Isomenthone | [2] |

Purification of this compound

Regardless of the synthetic route, the crude product is typically a mixture of stereoisomers and other hydrogenated byproducts. High-purity this compound is obtained through fractional distillation under reduced pressure.

Experimental Protocol: Fractional Distillation of this compound

-

Apparatus Setup: A fractional distillation apparatus equipped with a vacuum pump, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and receiving flasks is assembled.

-

Distillation Procedure: The crude this compound mixture is placed in the distillation flask with boiling chips or a magnetic stir bar. The system is evacuated to the desired pressure (typically 10-20 mmHg). The flask is then heated gently.

-

Fraction Collection: Fractions are collected based on their boiling points. The boiling point of this compound under reduced pressure is significantly lower than its atmospheric boiling point, which helps to prevent thermal degradation. Different isomers of this compound may have slightly different boiling points, allowing for their separation with an efficient fractionating column.

-

Analysis: The purity of the collected fractions is assessed using GC or NMR spectroscopy.

Conclusion

The chemo-synthetic production of this compound offers several viable routes, with the choice of starting material and reaction conditions being critical for achieving high yields and desired stereoselectivity. Catalytic hydrogenation is the cornerstone of these synthetic strategies. This guide provides a foundational understanding of the key synthetic pathways and experimental considerations for researchers and professionals in the field. Further optimization of catalysts and reaction parameters will continue to be an active area of research to enhance the efficiency and sustainability of this compound production.

References

An In-depth Technical Guide to the Spectroscopic Data Interpretation of Carvomenthol Conformers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interpretation of spectroscopic data for the conformational analysis of carvomenthol (B157433). This compound, a monoterpenoid alcohol, possesses a flexible cyclohexane (B81311) ring and three substituents, leading to a complex conformational landscape that significantly influences its chemical and biological properties. Understanding the conformational preferences of this compound is crucial for applications in drug design, synthesis, and materials science. This document outlines the key spectroscopic techniques and computational methods used to elucidate the three-dimensional structures and relative energies of this compound conformers.

Conformational Landscape of this compound

The conformational flexibility of this compound primarily arises from the chair-boat interconversion of the cyclohexane ring and the rotation of its three substituents: a hydroxyl group, a methyl group, and an isopropyl group. The chair conformation is generally the most stable for cyclohexane derivatives.[1][2] For this compound, the relative orientations (axial or equatorial) of the substituents on the chair ring define the primary conformers. Further rotational isomers (rotamers) arise from the rotation around the C-O bond of the hydroxyl group and the C-C bond of the isopropyl group.

The primary chair conformers of this compound are distinguished by the equatorial (e) or axial (a) positioning of the hydroxyl, methyl, and isopropyl groups. The most stable conformers are generally those that minimize steric hindrance by placing the larger isopropyl and methyl groups in equatorial positions.

Methodologies for Conformational Analysis

A combination of experimental spectroscopic techniques and computational chemistry is essential for a thorough conformational analysis of flexible molecules like this compound.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution ¹H and ¹³C NMR spectroscopy are powerful tools for identifying and quantifying the populations of different conformers in solution.

-

Sample Preparation: A solution of this compound (typically 50 mM) is prepared in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for analysis.[2]

-

Data Acquisition: 1D ¹H and ¹³C NMR spectra, along with 2D correlation spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).[2]

-

Key Parameters for Interpretation:

-

Chemical Shifts (δ): The chemical shifts of protons and carbons are sensitive to their local electronic environment, which is influenced by the molecular conformation.

-

Coupling Constants (J): Vicinal ³JHH coupling constants are particularly informative as they depend on the dihedral angle between the coupled protons, as described by the Karplus equation. This relationship allows for the determination of the relative stereochemistry of substituents on the cyclohexane ring.

-

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy provides information about the functional groups and the overall molecular structure. Different conformers can exhibit distinct vibrational frequencies.

-

Sample Preparation: For FTIR analysis, a thin film of the liquid sample can be prepared between two KBr plates. For Raman spectroscopy, the liquid sample can be placed in a glass capillary.

-

Data Acquisition: FTIR spectra are typically recorded in the mid-infrared range (4000-400 cm⁻¹). Raman spectra are obtained by exciting the sample with a monochromatic laser source.

-

Key Regions for Interpretation:

-

O-H Stretching Region (3200-3600 cm⁻¹): The position and shape of the O-H stretching band can indicate the extent of intra- and intermolecular hydrogen bonding, which can vary between conformers.

-

Fingerprint Region (below 1500 cm⁻¹): This region contains a complex pattern of C-C and C-O stretching and bending vibrations that are highly sensitive to the overall molecular conformation.

-

Computational Chemistry Protocols

Quantum chemical calculations are instrumental in predicting the geometries, relative energies, and spectroscopic properties of different conformers.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers. This can be done using molecular mechanics force fields followed by higher-level quantum mechanical optimizations.

-

Geometry Optimization and Energy Calculation: The geometries of the identified conformers are optimized, and their relative energies are calculated using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p) or larger).[1][2]

-

Spectroscopic Parameter Calculation:

-

NMR Parameters: NMR chemical shieldings and spin-spin coupling constants are calculated for the optimized geometries. The calculated shieldings are then converted to chemical shifts by referencing them to a standard (e.g., tetramethylsilane, TMS).

-

Vibrational Frequencies: Harmonic vibrational frequencies and infrared intensities are calculated to predict the IR and Raman spectra of each conformer.

-

Data Presentation and Interpretation

Relative Energies of Conformers

Computational studies on menthol (B31143) have identified several low-energy conformers. The relative energies determine the Boltzmann population of each conformer at a given temperature. The table below shows the calculated relative zero-point corrected energies for the five lowest energy conformers of (-)-menthol, obtained using different levels of theory.[1]

| Conformer | B3LYP/aug-cc-pVTZ (kJ/mol) | B3LYP/6-311++G(d,p) (kJ/mol) | MP2/6-311++G(d,p) (kJ/mol) |

| EQ1ext | 0.00 | 0.00 | 0.00 |

| EQ1int2 | 2.1 | 2.3 | 2.5 |

| EQ1int | 3.2 | 3.4 | 3.6 |

| EQ3ext | 4.5 | 4.8 | 5.2 |

| EQ3int | 5.8 | 6.1 | 6.5 |

Table 1: Calculated relative zero-point corrected energies for the five lowest energy conformers of (-)-menthol. Data extracted from reference[1].

NMR Spectroscopic Data

The calculated and experimental NMR parameters are compared to assign the observed signals to specific conformers and to determine their relative populations in solution.

¹³C NMR Chemical Shifts: The correlation between experimental and calculated ¹³C chemical shifts is a powerful tool for identifying the dominant conformer.[2]

| Carbon | Experimental δ (ppm) in CDCl₃ | Calculated δ (ppm) for Dominant Conformer |

| C1 | 71.2 | 70.5 |

| C2 | 49.8 | 49.1 |

| C3 | 34.5 | 34.0 |

| C4 | 31.6 | 31.1 |

| C5 | 25.6 | 25.1 |

| C6 | 23.2 | 22.8 |

| C7 (CH₃) | 22.2 | 21.9 |

| C8 (CH) | 21.1 | 20.8 |

| C9 (CH₃) | 20.9 | 20.6 |

| C10 (CH₃) | 16.1 | 15.8 |

Table 2: Experimental and calculated ¹³C NMR chemical shifts for the dominant conformer of (-)-menthol. The calculated values are for the lowest energy conformer and are referenced to TMS. Experimental data is illustrative and based on typical values.

³JHH Coupling Constants: The magnitude of ³JHH coupling constants provides direct insight into the dihedral angles and thus the conformation of the cyclohexane ring. For example, a large coupling constant (typically > 8 Hz) between two vicinal protons indicates a trans-diaxial relationship, which is characteristic of a chair conformation.

| Coupled Protons | Dihedral Angle (°) in Chair Conformation | Expected ³JHH (Hz) |

| H-axial, H-axial | ~180 | 8 - 13 |

| H-axial, H-equatorial | ~60 | 2 - 5 |

| H-equatorial, H-equatorial | ~60 | 2 - 5 |

Table 3: Typical ³JHH coupling constants for different proton orientations in a cyclohexane chair conformation.

Vibrational Spectroscopic Data

The calculated vibrational frequencies for different conformers can be compared with the experimental IR and Raman spectra to identify the conformers present in the sample.

| Vibrational Mode | Conformer A (Calculated, cm⁻¹) | Conformer B (Calculated, cm⁻¹) | Experimental (cm⁻¹) |

| O-H stretch | 3640 | 3625 | ~3400 (broad) |

| C-H stretch (isopropyl) | 2960 | 2958 | 2955 |

| C-H stretch (methyl) | 2930 | 2928 | 2925 |

| C-O stretch | 1050 | 1045 | 1048 |

Table 4: Illustrative comparison of calculated and experimental vibrational frequencies for different conformers. The experimental O-H stretch is broad due to hydrogen bonding.

Visualization of Workflows and Relationships

Conformational Equilibrium of this compound

References

Carvomenthol: A Technical Guide to its Biological Activities and Pharmacological Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carvomenthol, a monocyclic terpene alcohol, is a naturally occurring compound found in the essential oils of various plants. While structurally related to well-studied compounds like menthol (B31143) and carvacrol (B1668589), this compound itself is an area of growing research interest. This technical guide provides a comprehensive overview of the known biological activities and pharmacological effects of this compound and its closely related isomers. It delves into its anti-inflammatory, antimicrobial, and potential local anesthetic properties, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further research and drug development endeavors.

Introduction

This compound (p-Menthan-2-ol) is a saturated monocyclic monoterpenoid with the chemical formula C10H20O. It is a constituent of many essential oils, contributing to their aromatic profile.[1] Its structural similarity to compounds like carvacrol and menthol suggests a potential for a range of biological activities.[1] This document synthesizes the current scientific understanding of this compound's pharmacological effects, with a focus on its anti-inflammatory and antimicrobial actions.

Pharmacological Effects

Anti-inflammatory Activity

In vivo studies, primarily utilizing its isomer 4-Carvomenthenol (also referred to as Carvo), have demonstrated significant anti-inflammatory properties. These effects are mediated through the modulation of key inflammatory pathways and the inhibition of pro-inflammatory mediators.

2.1.1. In Vivo Efficacy

Studies have shown that 4-Carvomenthenol effectively reduces inflammation in various animal models:

-

Paw Edema: Oral pretreatment with 4-Carvomenthenol has been shown to inhibit paw edema induced by carrageenan, histamine (B1213489), and prostaglandin (B15479496) E2 (PGE2).[2][3] The anti-edematogenic effect is likely associated with the interaction with the histamine H1 receptor and interference with its signaling pathway.[4]

-

Peritonitis: In a mouse model of peritonitis, 4-Carvomenthenol decreased the influx of polymorphonuclear cells into the peritoneal cavity.[2][3]

-

Allergic Rhinitis and Asthma: In a murine model of combined allergic rhinitis and asthma syndrome (CARAS), oral administration of 4-Carvomenthenol significantly decreased the migration of eosinophils into nasal and bronchoalveolar cavities, reduced mucus production, and inhibited asthmatic parameters.[3][5] This was associated with a decrease in the production of the type 2 cytokine IL-13 and an increase in the regulatory cytokine IL-10.[3][5]

Quantitative Data on Anti-inflammatory Effects of 4-Carvomenthenol

| Model | Compound | Dose | Effect | Reference |

| Carrageenan-Induced Paw Edema | 4-Carvomenthenol | 25 mg/kg (oral) | Significant inhibition of paw edema.[3] | [3] |

| Histamine-Induced Paw Edema | 4-Carvomenthenol | 25 mg/kg (oral) | Significant inhibition of paw edema.[2] | [2] |

| PGE2-Induced Paw Edema | 4-Carvomenthenol | 25 mg/kg (oral) | Significant inhibition of paw edema.[2] | [2] |

| Peritonitis Model | 4-Carvomenthenol | 25 mg/kg (oral) | ~63% reduction in inflammatory cell migration.[3] | [3] |

| Allergic Rhinitis and Asthma (CARAS) | 4-Carvomenthenol | 12.5-50 mg/kg (oral) | Significant decrease in eosinophil migration.[3][5] | [3][5] |

2.1.2. Mechanism of Action: p38 MAPK/NF-κB Signaling Pathway

The anti-inflammatory effects of 4-Carvomenthenol are attributed to its ability to modulate the p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways.[5][6] In the context of allergic inflammation, 4-Carvomenthenol has been shown to inhibit the phosphorylation of p38 MAPK and the nuclear translocation of NF-κB (p65 subunit).[3] This, in turn, leads to a downstream reduction in the production of pro-inflammatory cytokines like IL-13.[3][5]

Caption: p38 MAPK/NF-κB Signaling Pathway Inhibition by this compound.

Antimicrobial Activity

While specific research on the antimicrobial mechanisms of this compound is limited, extensive studies on its structural isomer, carvacrol, provide significant insights into its probable mode of action.[1] The primary antimicrobial mechanism is believed to be the disruption of the structural and functional integrity of the microbial cell membrane.[1]

2.2.1. Mechanism of Action: Disruption of Microbial Cell Membrane

The hydrophobic nature of carvacrol allows it to integrate into the lipid bilayer of the cell membrane.[1] This integration disrupts the membrane's integrity, leading to increased permeability, leakage of intracellular components such as ions and ATP, and ultimately, cell death.[7][8] This mechanism is effective against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria.[1] It is plausible that this compound shares this mechanism of action due to its structural similarities to carvacrol.

Quantitative Data on Antimicrobial Effects of Carvacrol

| Microorganism | Compound | MIC (Minimum Inhibitory Concentration) | Reference |

| Streptococcus pyogenes | Carvacrol | 125 µg/mL (0.53 mM) | [9] |

| Staphylococcus aureus | Carvacrol | 0.662 mg/mL | [10] |

| Salmonella enterica | Carvacrol | 0.331 mg/mL | [10] |

| Gram-negative bacteria (general) | Carvacrol | Median: ~311 mg/L | [11] |

| Gram-positive bacteria (general) | Carvacrol | Median: ~308 mg/L | [11] |

Local Anesthetic Effect

Menthol and related monoterpenes have been shown to inhibit compound action potentials (CAPs) in frog sciatic nerves, suggesting a local anesthetic effect.[12] This action is concentration-dependent and appears to be independent of TRPM8 channel activation.[12][13]

Quantitative Data on Local Anesthetic Effects of Related Monoterpenes

Note: The following data is for compounds structurally related to this compound, as specific IC50 values for this compound are not provided in the cited literature.

| Compound | IC50 for CAP Inhibition (frog sciatic nerve) | Reference |

| (-)-Menthol | 1.1 mM | [13] |

| (+)-Menthol | 0.93 mM | [13] |

| (-)-Menthone | Similar to menthol | [12] |

| (+)-Menthone | Similar to menthol | [12] |

| (-)-Carvone | Similar to menthol | [12] |

| (+)-Carvone | Similar to menthol | [12] |

| Thymol | More effective than menthol | [12] |

| Carvacrol | More effective than menthol | [12] |

Experimental Protocols

Carrageenan-Induced Paw Edema in Mice

This model is used to evaluate the acute anti-inflammatory activity of a test compound.[14][15]

3.1.1. Materials

-

Male Swiss mice (20-25 g)

-

Carrageenan (1% w/v in sterile saline)

-

Test compound (this compound) dissolved in a suitable vehicle

-

Positive control (e.g., Indomethacin, 10 mg/kg)

-

Vehicle control (e.g., saline)

-

Plethysmometer or digital calipers

-

Syringes and needles

3.1.2. Protocol

-

Animal Acclimatization: House animals in a controlled environment for at least one week before the experiment.

-

Grouping: Randomly divide animals into groups (n=6-8 per group): Vehicle control, Positive control, and Test compound groups (various doses).

-

Compound Administration: Administer the test compound, positive control, or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

-

Baseline Measurement: Measure the initial volume/thickness of the right hind paw of each mouse using a plethysmometer or calipers.

-

Induction of Edema: Inject 20-50 µL of 1% carrageenan solution subcutaneously into the subplantar region of the right hind paw.[10][16]

-

Edema Measurement: Measure the paw volume/thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[17]

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group using the formula: % Inhibition = [1 - (Vt / Vc)] x 100, where Vt is the average paw volume of the treated group and Vc is the average paw volume of the control group.[18]

Caption: Experimental Workflow for Carrageenan-Induced Paw Edema Assay.

Peritonitis-Induced Inflammation in Mice

This model assesses the effect of a test compound on inflammatory cell migration.[19]

3.2.1. Materials

-

Male Swiss mice (20-25 g)

-

Inflammatory agent (e.g., 4% thioglycollate or 1% carrageenan)

-

Test compound (this compound)

-

Vehicle control (e.g., saline)

-

Phosphate-buffered saline (PBS), cold

-

Centrifuge

-

Neubauer chamber or automated cell counter

-

Microscope slides and stain (e.g., Hematoxylin and Eosin)

3.2.2. Protocol

-

Animal Grouping and Compound Administration: As described in the paw edema protocol.

-

Induction of Peritonitis: One hour after compound administration, inject 1 mL of the inflammatory agent (e.g., carrageenan) intraperitoneally.[20]

-

Peritoneal Lavage: Four hours after the induction of peritonitis, euthanize the mice.[20] Inject 3-5 mL of cold PBS into the peritoneal cavity, gently massage the abdomen, and then aspirate the peritoneal fluid.[19][20]

-

Cell Counting: Centrifuge the collected peritoneal fluid (e.g., 1500 rpm for 10 minutes at 4°C).[20] Resuspend the cell pellet in a known volume of PBS.

-

Total Cell Count: Determine the total number of leukocytes using a Neubauer chamber or an automated cell counter.

-

Differential Cell Count: Prepare smears of the cell suspension on microscope slides, stain with Hematoxylin and Eosin, and perform a differential count of polymorphonuclear and mononuclear cells under a microscope.

-

Data Analysis: Compare the total and differential cell counts between the treated and control groups.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This in vitro assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[21][22]

3.3.1. Materials

-

Test microorganism (bacterial or fungal strain)

-

Test compound (this compound) stock solution

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator

3.3.2. Protocol

-

Inoculum Preparation: From a fresh culture, suspend isolated colonies in sterile broth or saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[21] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.[21]

-

Serial Dilution of Test Compound: Prepare a two-fold serial dilution of the test compound in the broth medium directly in the 96-well plate.[4] Typically, add 100 µL of broth to wells 2-12. Add 200 µL of the starting concentration of the test compound to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution down to well 10. Discard 100 µL from well 10.

-

Controls: Well 11 serves as the growth control (inoculum without the test compound). Well 12 serves as the sterility control (broth only).[21]

-

Inoculation: Add 100 µL of the prepared inoculum to wells 1-11.

-

Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 35 ± 2°C) for 16-20 hours.[21]

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth.[21]

Conclusion

The available scientific evidence, largely from studies on its isomer 4-Carvomenthenol, strongly suggests that this compound possesses significant anti-inflammatory properties, primarily through the inhibition of the p38 MAPK/NF-κB signaling pathway. Its structural similarity to carvacrol also points towards a probable antimicrobial activity mediated by cell membrane disruption. Furthermore, related monoterpenes exhibit local anesthetic effects, a property that warrants investigation for this compound.

For drug development professionals and researchers, this compound represents a promising natural compound for the development of new therapeutic agents. However, further research is crucial to delineate the specific biological activities and pharmacological effects of this compound itself. Future studies should focus on obtaining quantitative data, such as IC50 and MIC values, for pure this compound against a wide range of targets and microorganisms. Elucidating its precise mechanisms of action and conducting comprehensive safety and toxicity assessments will be vital steps in translating its therapeutic potential into clinical applications.

References

- 1. proceedings.science [proceedings.science]

- 2. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 3. 4-Carvomenthenol ameliorates the murine combined allergic rhinitis and asthma syndrome by inhibiting IL-13 and mucus production via p38MAPK/NF-κB signaling pathway axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 5. researchgate.net [researchgate.net]

- 6. This compound|For Research [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. ffhdj.com [ffhdj.com]

- 9. Carvacrol exhibits rapid bactericidal activity against Streptococcus pyogenes through cell membrane damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Minimal Inhibitory Concentrations of Thymol and Carvacrol: Toward a Unified Statistical Approach to Find Common Trends - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Inhibition by menthol and its related chemicals of compound action potentials in frog sciatic nerves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. inotiv.com [inotiv.com]

- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 16. mdpi.com [mdpi.com]

- 17. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 18. thaiscience.info [thaiscience.info]

- 19. Mouse model of peritonitis [bio-protocol.org]

- 20. scielo.br [scielo.br]

- 21. benchchem.com [benchchem.com]

- 22. protocols.io [protocols.io]

Understanding the p-menthane backbone of Carvomenthol

An In-depth Technical Guide to the p-Menthane (B155814) Backbone of Carvomenthol

Introduction

This compound, a saturated monocyclic terpene alcohol, is a menthane monoterpenoid with the chemical formula C₁₀H₂₀O.[1][2] Its structural foundation is the p-menthane backbone, which consists of a cyclohexane (B81311) ring substituted with a methyl group and an isopropyl group at the 1 and 4 positions, respectively.[3] this compound itself is chemically known as p-Menthan-2-ol or 2-methyl-5-(propan-2-yl)cyclohexan-1-ol.[2] This compound and its stereoisomers are of significant interest in the flavor, fragrance, and pharmaceutical industries due to their distinct sensory properties and biological activities.[1][4]

This technical guide provides a comprehensive overview of the chemical structure, stereoisomerism, synthesis, and analytical characterization of this compound, with a focus on its core p-menthane framework. It is intended for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Chemical Structure and Stereoisomerism